Product packaging for Scopolamine N-oxide hydrobromide(Cat. No.:CAS No. 6106-81-6)

Scopolamine N-oxide hydrobromide

Cat. No.: B1200205
CAS No.: 6106-81-6
M. Wt: 400.3 g/mol
InChI Key: MGNNYKWRWHQLCR-UUUUXVGVSA-N
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Description

Historical Context of Tropane (B1204802) Alkaloid Research in Neuroscience and Pharmacology

The study of tropane alkaloids is deeply intertwined with the history of neuroscience and pharmacology. The isolation of atropine (B194438) in the 1830s marked a significant milestone, paving the way for the structural elucidation and pharmacological investigation of related compounds. nih.gov Early research focused on the profound physiological effects of these alkaloids, particularly their impact on the autonomic nervous system. It was discovered that compounds like atropine and scopolamine (B1681570) act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors, thereby blocking the action of the neurotransmitter acetylcholine. nih.govnih.gov This fundamental discovery provided researchers with powerful tools to probe the workings of the cholinergic system, which is crucial for a vast range of physiological processes, including heart rate, digestion, and cognitive function.

The ability of tropane alkaloids to cross the blood-brain barrier and influence central nervous system activity made them invaluable for early neuroscience research. nih.gov For instance, the administration of scopolamine has been used as a research model to induce transient cognitive deficits, providing insights into the cholinergic mechanisms underlying memory and learning. nih.gov This historical foundation laid the groundwork for the development of a wide range of synthetic and semi-synthetic tropane alkaloid derivatives with more specific pharmacological profiles, further advancing our understanding of neurotransmission and receptor function. nih.gov

Scopolamine N-oxide Hydrobromide as a Muscarinic Antagonist Research Tool

This compound, a derivative of scopolamine, serves as a specialized tool in pharmacological research, primarily due to its properties as a muscarinic antagonist. selleckchem.com It is used to investigate the binding characteristics of muscarinic cholinergic receptors. selleckchem.com The addition of an N-oxide group to the scopolamine molecule modifies its physicochemical properties, which can influence its distribution and metabolism in biological systems. This structural modification allows for nuanced investigations into the structure-activity relationships of muscarinic antagonists.

In research settings, this compound is employed in a variety of experimental paradigms. For example, it can be used in radioligand binding assays to determine the affinity and selectivity of other compounds for different subtypes of muscarinic receptors. Its ability to compete with other ligands for receptor binding sites provides a quantitative measure of their interaction. Furthermore, in cellular and tissue-based assays, it can be used to block muscarinic receptor-mediated signaling pathways, allowing researchers to dissect the specific roles of these receptors in various physiological and pathological processes. The use of this compound, alongside other muscarinic antagonists, contributes to a more comprehensive understanding of the cholinergic system's complexity.

Rationale for Academic Inquiry into this compound's Unique Research Profile

The continued academic interest in this compound stems from its distinct research profile. As an N-oxide derivative, it offers a unique molecular scaffold for comparative studies with its parent compound, scopolamine, and other tropane alkaloids. These comparisons can yield valuable data on how subtle structural changes affect receptor interaction, potency, and selectivity. This line of inquiry is fundamental to the field of medicinal chemistry and drug design, where the goal is to develop novel therapeutic agents with improved efficacy and reduced side effects.

Moreover, the study of this compound contributes to the broader understanding of muscarinic receptor pharmacology. The existence of multiple muscarinic receptor subtypes (M1-M5), each with a distinct tissue distribution and signaling function, presents a significant challenge for developing subtype-selective drugs. drugbank.com By characterizing the binding and functional properties of compounds like this compound across these different receptor subtypes, researchers can identify key structural determinants for selectivity. This knowledge is crucial for the rational design of next-generation muscarinic receptor modulators for a variety of therapeutic applications. The compound's utility in preclinical research, particularly in studies investigating the neurobiological basis of cognition and mood, further solidifies its importance as a subject of academic inquiry. nih.gov

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C17H22BrNO5
Molecular Weight 400.3 g/mol chemfaces.com
Appearance Powder chemfaces.com
CAS Number 6106-81-6 chemfaces.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22BrNO5 B1200205 Scopolamine N-oxide hydrobromide CAS No. 6106-81-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/

CAS No.

6106-81-6

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1

InChI Key

MGNNYKWRWHQLCR-UUUUXVGVSA-N

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br

Color/Form

Prisms from water

melting_point

135-138 °C

Other CAS No.

97-75-6
6106-81-6

Pictograms

Acute Toxic

solubility

Sol in water about 10 g/100 ml;  slightly sol in alc, acetone

vapor_pressure

1.45X10-12 mm Hg at 25 °C (est)

Origin of Product

United States

Synthesis, Derivatization, and Structural Considerations for Research Applications

Synthetic Pathways and Methodologies for Research-Grade Scopolamine (B1681570) N-oxide Hydrobromide

The primary route for preparing Scopolamine N-oxide hydrobromide for research applications involves the direct oxidation of the tertiary amine in the parent scopolamine molecule. The starting material, scopolamine, is a tropane (B1204802) alkaloid most often extracted from plants of the Solanaceae family, as this remains a more efficient method than total chemical synthesis. drugbank.comnih.gov

The most common laboratory synthesis involves the reaction of scopolamine hydrobromide with an oxidizing agent. nih.gov A frequently utilized method employs hydrogen peroxide (H₂O₂) to convert the tertiary amine of the tropane ring into an N-oxide. This reaction transforms the nucleophilic nitrogen into a polar N-oxide functional group. The process is typically carried out under controlled temperature conditions to minimize side reactions and degradation of the starting material or product.

The general reaction can be outlined as: Scopolamine Hydrobromide + H₂O₂ → this compound + H₂O

Following the reaction, purification steps such as crystallization are essential to isolate the this compound and achieve the high purity required for a research-grade substance. Solvents like ethanol (B145695) and diethyl ether may be used in the workup and purification process. google.com The final product is a stable, crystalline solid suitable for analytical and research use. clearsynth.com

Impurity Profiling and Control in Laboratory Synthesis for Research Purity

Achieving research-grade purity (typically ≥98% by HPLC) for this compound necessitates rigorous control and profiling of potential impurities. sigmaaldrich.com Scopolamine N-oxide itself is often considered an impurity in the manufacturing of scopolamine-based active pharmaceutical ingredients. pharmaffiliates.comveeprho.com The impurities can originate from the starting materials, side reactions during synthesis, or subsequent degradation.

Key classes of impurities include:

Unreacted Starting Material: The most common impurity is residual Scopolamine Hydrobromide. Its presence indicates an incomplete oxidation reaction.

Related Scopolamine Alkaloids: The initial plant extract used to obtain scopolamine may contain other related alkaloids that can carry through the synthesis. An example is Norscopolamine (Hyoscine - Impurity A), which lacks the N-methyl group. pharmaffiliates.com

Synthetic Byproducts: Side reactions can generate various impurities. Aposcopolamine (B190597), formed by the dehydration of scopolamine, and O-Acetyl Scopolamine, potentially formed if acetic acid is present, are known impurities of the parent compound that must be monitored. pharmaffiliates.com

Decomposition Products: The N-oxide group can be susceptible to thermal or chemical deoxygenation, reverting the compound back to scopolamine, especially under certain analytical conditions like mass spectrometry with a heated ion source. researchgate.net

Process-Related Impurities: Residual solvents, water, and inorganic salts from reagents or buffers are common process-related impurities that must be minimized. For certified reference materials, even the hydrobromide counterion is quantitatively determined and factored into the calculation of the absolute purity of the scopolamine N-oxide molecule itself. phytolab.com

Control of these impurities is achieved through optimization of the synthetic reaction (e.g., temperature, reaction time, stoichiometry) and implementation of robust purification techniques like recrystallization and chromatography. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for the detection and quantification of these impurities to certify the material as research-grade.

Table 1: Potential Impurities in the Synthesis of this compound This table is interactive. You can sort and filter the data.

Impurity NameCAS NumberType / Origin
Scopolamine51-34-3Unreacted Starting Material
Norscopolamine4684-28-0Starting Material Impurity
Aposcopolamine535-26-2Degradation/Byproduct
O-Acetyl Scopolamine5027-67-8Byproduct
Residual SolventsN/AProcess-Related
Water7732-18-5Process-Related

Derivatization Strategies and Analogue Synthesis for Pharmacological Probe Development

In the context of pharmacological research, derivatization is a key strategy to modify a molecule's properties to probe biological systems. The synthesis of Scopolamine N-oxide is itself a primary example of derivatization. The conversion of the tertiary amine in scopolamine to a polar N-oxide functional group significantly alters its physicochemical properties. nih.gov

The introduction of the N-oxide has several implications for its use as a pharmacological probe:

Altered Polarity and Solubility: The N-oxide group increases the molecule's polarity, which can influence its solubility in aqueous media and its ability to cross biological membranes like the blood-brain barrier. nih.gov

Modified Receptor Binding: As a derivative of scopolamine, Scopolamine N-oxide is used to study the binding characteristics of muscarinic cholinergic receptors. selleckchem.com The modification at the nitrogen atom can alter its binding affinity and selectivity compared to the parent compound.

Prodrug Potential: N-oxides can sometimes act as prodrugs, which are metabolized in vivo back to the parent tertiary amine. This strategy can be used to modify the pharmacokinetic profile of a drug.

This N-oxidation strategy can be contrasted with other derivatizations of scopolamine, such as the quaternization of the nitrogen with an alkyl group to form compounds like N-butyl-scopolammonium bromide. researchgate.netresearchgate.net While both strategies modify the nitrogen, N-oxidation creates a polar neutral group, whereas N-alkylation creates a permanent positive charge, leading to different pharmacological and pharmacokinetic profiles. The development of other analogues, for instance, by modifying the tropic acid side chain with fluorine-containing moieties, represents another avenue of derivatization aimed at creating novel therapeutic agents based on the scopolamine scaffold. acs.org

Stereochemical Considerations and Their Impact on Research Utility

The biological activity of scopolamine and its derivatives is critically dependent on their three-dimensional structure. This compound is a stereochemically complex molecule, and its research utility is directly tied to its specific stereoisomeric form. nih.gov

The structure contains multiple defined stereocenters:

Tropane Core: The bridged ring system of the scopine (B3395896) portion of the molecule has several chiral carbons, with the IUPAC name specifying a configuration of (1R, 2R, 4S, 5S, 7s). clearsynth.com

Tropic Acid Side Chain: The ester side chain contains a chiral center at the alpha-carbon, which has the (S) configuration in the naturally derived and biologically active form. rsc.org

N-Oxide Group: The oxidation of the tertiary nitrogen atom creates a new stereocenter. The oxygen can be oriented either syn (on the same side) or anti (on the opposite side) with respect to the epoxide ring on the tropane core. This results in the potential for two diastereomers. The precise stereochemistry at the nitrogen can influence how the molecule fits into a receptor binding site.

The full IUPAC name, [(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate, defines a specific stereoisomer. clearsynth.com Maintaining this stereochemical integrity during synthesis and storage is paramount, as different stereoisomers can have vastly different pharmacological activities. nih.gov For example, the chiral center in the tropic acid portion is known to be susceptible to racemization, which would lead to a mixture of active and inactive compounds, confounding research results. acs.org Therefore, for research applications, the use of a stereochemically pure and well-characterized compound is essential for obtaining reliable and reproducible data.

Molecular and Cellular Pharmacological Investigations of Scopolamine N Oxide Hydrobromide in Pre Clinical Settings

Muscarinic Receptor Binding and Selectivity Studies (In Vitro)

Scopolamine (B1681570) N-oxide hydrobromide, also known as hyoscine N-oxide hydrobromide or genoscopolamine, is recognized as a muscarinic antagonist. selleck.cnselleckchem.combiorxiv.org It is utilized in research to investigate the binding characteristics of muscarinic cholinergic receptors. selleckchem.combiocat.combiocat.com The primary mechanism of action for antimuscarinic agents like scopolamine N-oxide is the competitive antagonism of the actions of acetylcholine (B1216132) and other muscarinic agonists. nih.gov

Receptor occupancy in the brain is a critical factor for the therapeutic effects of centrally acting drugs. tmu.edu.cn While specific in vitro receptor occupancy data for Scopolamine N-oxide hydrobromide is not detailed, it is classified as a muscarinic acetylcholine receptor (mAChR) antagonist, indicating it occupies these receptor sites to exert its effects. biorxiv.orgtmu.edu.cnmedchemexpress.commedchemexpress.com

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. selleckchem.commedchemexpress.comchemsrc.com This means it binds reversibly to the same receptor site as the endogenous neurotransmitter, acetylcholine, without activating the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating a cellular response. The major action of antimuscarinic agents is this competitive antagonism. nih.gov The parent compound, scopolamine, is a well-established competitive muscarinic acetylcholine receptor antagonist. selleckchem.comchemfaces.com

Subcellular and Cellular Signaling Pathway Modulation

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses through different signaling pathways. medchemexpress.com When an antagonist like this compound binds to these receptors, it blocks the downstream signaling cascades normally initiated by acetylcholine.

The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C, respectively. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity.

By acting as an antagonist, this compound would be expected to inhibit these signaling pathways. For example, its binding to M1, M3, or M5 receptors would prevent the acetylcholine-induced increase in intracellular calcium, while its binding to M2 or M4 receptors would block the acetylcholine-induced decrease in cAMP. The antidepressant effects of scopolamine have been linked to its influence on glutamatergic transmission, potentially by decreasing the mRNA concentration of N-methyl-D-aspartate (NMDA) receptors in the brain. unnes.ac.id

Comparative Molecular Pharmacology with Scopolamine and Other Tropane (B1204802) Alkaloids

This compound is a derivative of scopolamine, a tropane alkaloid. selleckchem.comchemsrc.com Other related compounds include atropine (B194438), norscopolamine, and scopolamine butylbromide. biorxiv.orgchemfaces.com

CompoundKey Pharmacological FeatureReference
This compound Muscarinic antagonist selleck.cnselleckchem.combiorxiv.org
Scopolamine hydrobromide Competitive muscarinic acetylcholine receptor antagonist with an IC50 of 55.3 nM. selleckchem.comchemfaces.com
Scopolamine butylbromide Competitive antagonist of muscarinic acetylcholine receptors with an IC50 of 55.3 ± 4.3 nM. biorxiv.orgchemsrc.com
Atropine Antimuscarinic agent. unnes.ac.id
Norscopolamine A tropane alkaloid. chemfaces.com

The addition of the N-oxide group to the scopolamine molecule can alter its pharmacokinetic and pharmacodynamic properties. Generally, N-oxidation can affect a molecule's polarity, which may influence its ability to cross the blood-brain barrier and its affinity for receptor subtypes. However, the search results indicate that this compound retains its fundamental character as a muscarinic antagonist. selleckchem.commedchemexpress.commedchemexpress.com A Cochrane review comparing scopolamine to scopolamine-like derivatives for motion sickness found scopolamine to be more effective. cochrane.org

Pre Clinical Pharmacokinetic and Biotransformation Research of Scopolamine N Oxide Hydrobromide

Blood-Brain Barrier Permeability Studies in Animal Models and In Vitro Systems

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) activity. Research into Scopolamine (B1681570) N-oxide hydrobromide has explored this characteristic extensively, particularly in relation to its chemical structure.

The structure of Scopolamine N-oxide, specifically its quaternary ammonium (B1175870) group, fundamentally restricts its ability to penetrate the central nervous system. Unlike its parent compound, scopolamine, which is a tertiary amine and can cross the blood-brain barrier to exert effects on the CNS, its N-oxide derivative is significantly more polar.

Studies on analogous quaternary ammonium derivatives of scopolamine, such as scopolamine methylbromide, have demonstrated that these charged molecules poorly cross the BBB. hyphadiscovery.com The permanent positive charge on the nitrogen atom in the quaternary structure drastically reduces lipid solubility, which is a key factor for passive diffusion across the tight endothelial junctions of the BBB. As a result, systemic administration of such compounds does not lead to significant concentrations within the brain parenchyma. hyphadiscovery.comnih.gov This property has led to the use of quaternary ammonium compounds as experimental tools to differentiate between peripheral and central anticholinergic effects and as markers to assess the integrity of the BBB in research settings. nih.govnih.gov

A variety of methodologies are employed in pre-clinical research to evaluate the extent to which a compound like Scopolamine N-oxide hydrobromide can cross the blood-brain barrier. These methods can be broadly categorized into in vivo, in vitro, and in silico models.

In Vivo Models: These provide the most physiologically relevant data by using living animal models, typically rodents.

Brain Perfusion: The in situ brain perfusion technique in rats is a common method to study the transport of compounds into the brain, providing data on influx rates.

Microdialysis: This technique involves implanting a small probe into a specific brain region of a freely moving animal to sample the extracellular fluid. nih.govnih.gov It allows for the measurement of unbound drug concentrations in the brain over time.

Intravenous Injection: Following IV administration, brain and plasma concentrations of the compound are measured at various time points to calculate a brain-to-plasma concentration ratio, indicating the extent of BBB penetration.

Tracer Dyes: Dyes like Evans blue, which bind to serum albumin, are used to visually assess BBB integrity. hyphadiscovery.com Extravasation of the dye into the brain tissue indicates a compromised barrier. hyphadiscovery.com

In Vitro Models: These models use cultured cells to simulate the blood-brain barrier and are useful for higher-throughput screening.

Cell Culture Systems: Monolayers of brain microvessel endothelial cells (BMVECs) are grown on permeable supports in Transwell systems. researchgate.netdoaj.org These can be derived from primary animal tissue (e.g., bovine, rat) or immortalized cell lines. Researchers add the test compound to one side of the monolayer and measure its appearance on the other side over time to determine permeability.

Co-culture and Tri-culture Models: To better mimic the in vivo environment, endothelial cells are often co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes, which are known to induce and maintain the barrier properties of the endothelial cells.

The table below summarizes key methodologies used in BBB permeability research.

Metabolic Pathways and Metabolite Profiling in Animal Tissues (e.g., N-oxide Reduction)

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. Key metabolic processes include the reduction of the N-oxide group and the potential involvement of major enzyme systems.

The metabolism of scopolamine itself involves oxidative demethylation, which has been linked in in vitro studies to the activity of the Cytochrome P450 (CYP) 3A subfamily. drugbank.com The biotransformation of its N-oxide metabolite is of particular interest, as N-oxides can be converted back to their parent tertiary amines. hyphadiscovery.com

This process, known as N-oxide reduction, can be mediated by the cytochrome P450 system. nih.govkarger.com Research has shown that the reduction of aliphatic tertiary amine N-oxides can occur in liver microsomes and is dependent on the presence of the heme moiety of CYP450. nih.gov This suggests that Scopolamine N-oxide can be reduced back to scopolamine in tissues rich in these enzymes, such as the liver. This reductive pathway is a crucial consideration, as it effectively converts the polar, CNS-impermeant N-oxide back into the lipophilic, CNS-penetrant parent drug. In addition to CYPs, flavin-containing monooxygenases (FMOs) are also known to be involved in the formation of N-oxides. hyphadiscovery.com

Metabolite profiling studies in rats have identified numerous metabolites of scopolamine. hhs.gov For Scopolamine N-oxide, the most significant metabolic transformation is its reduction to scopolamine. This conversion makes the N-oxide a potential prodrug of scopolamine.

Beyond simple reduction, further metabolism can occur. Studies on scopolamine in rats have identified metabolites such as norscopolamine, hydroxyscopolamine, and even hydroxyscopolamine N-oxide in various biological samples, including plasma and urine. hhs.gov Other identified metabolites include scopine (B3395896) and tropic acid, resulting from the hydrolysis of the ester bond. hhs.gov The metabolic fate can vary between species and tissues. For instance, incubation in homogenized rat liver primarily identified aposcopolamine (B190597) and norscopolamine, while incubation with intestinal flora yielded only scopine. hhs.gov

The primary metabolic pathways for scopolamine and its N-oxide are summarized below.

Interactive Data Table: Key Metabolic Pathways

Parent Compound Metabolic Reaction Resulting Metabolite(s) Enzyme System(s) Implicated Significance
Scopolamine N-Oxidation Scopolamine N-oxide Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) Formation of a polar metabolite.
Scopolamine N-oxide N-Oxide Reduction Scopolamine Cytochrome P450 (heme-mediated) Reversion to the parent compound; potential prodrug activation.
Scopolamine Oxidative Demethylation Norscopolamine CYP3A Subfamily Formation of an active metabolite.
Scopolamine Hydroxylation Hydroxyscopolamine Cytochrome P450 (CYP) Formation of a more polar metabolite for excretion.
Scopolamine Ester Hydrolysis Scopine, Tropic Acid Esterases Breakdown of the core structure.

Pre-systemic Elimination and Bioavailability in Animal Models

The bioavailability of an orally administered compound is heavily influenced by its absorption and pre-systemic metabolism (first-pass effect) in the gut and liver. The parent compound, scopolamine, is known to have limited oral bioavailability, with studies suggesting significant first-pass metabolism. drugbank.comnih.gov Only a small fraction (around 2.6%) of an oral dose is excreted as the unchanged parent drug in urine. drugbank.comnih.gov

Tissue Distribution and Accumulation Research in Pre-clinical Species

Following a comprehensive review of publicly available scientific literature, no specific studies providing quantitative data on the tissue distribution and accumulation of this compound in any pre-clinical species were identified. Extensive searches for pharmacokinetic data related to "this compound," "hyoscine N-oxide hydrobromide," and "scopolamine aminoxide hydrobromide" did not yield research detailing the concentration of this specific compound in various tissues and organs of animal models.

The available body of research focuses almost exclusively on the parent compound, scopolamine, and its hydrobromide salt. Studies on scopolamine have detailed its distribution, particularly within the central nervous system of preclinical species such as rats. For instance, research has shown that scopolamine can cross the blood-brain barrier and distribute into different brain regions. nih.gov However, this information does not extend to its N-oxide metabolite.

Metabolism studies of scopolamine indicate that N-oxidation is a potential biotransformation pathway. drugbank.comnih.gov In general, scopolamine is primarily metabolized in the liver, with primary metabolites including various glucuronide and sulfide (B99878) conjugates. drugbank.com While the formation of scopolamine N-oxide is acknowledged, subsequent detailed pharmacokinetic characterization, including its specific distribution pattern across various tissues, does not appear to be documented in the accessible scientific literature.

Without any direct experimental data from preclinical studies, it is not possible to construct data tables or provide detailed research findings on the tissue distribution and accumulation of this compound as requested. The scientific community has, to date, seemingly prioritized the investigation of the parent compound, scopolamine, leaving the specific pharmacokinetic profile of its N-oxide metabolite largely uncharacterized in the public domain.

Applications in Pre Clinical Research Models of Cholinergic Dysfunction and Neurobiology

Utilization in Animal Models of Cognitive Impairment and Memory Deficits

The compound is instrumental in developing animal models that exhibit cognitive impairment and memory deficits, closely resembling conditions observed in human neurodegenerative diseases like Alzheimer's. nih.govmonash.edu These models are crucial for understanding the underlying mechanisms of cognitive decline and for the preliminary screening of new therapeutic agents. nih.govresearchgate.net

Induction and Characterization of Cholinergic Deficits in Rodent Models

Scopolamine (B1681570) and its derivatives, including the N-oxide hydrobromide form, are widely used to induce cholinergic deficits in rodents. By acting as a non-selective muscarinic receptor antagonist, it blocks cholinergic neurotransmission, a key process in learning and memory. nih.govnih.govnih.gov This blockade leads to a state of cognitive impairment that is both rapid and reversible, making it a practical model for research. researchgate.net The cholinergic hypothesis of geriatric memory dysfunction, which posits that age-related cognitive decline is linked to a decrease in cholinergic neurotransmission, provides the foundational basis for using scopolamine to model these deficits. plos.org

The administration of scopolamine in rodent models has been shown to induce a range of behavioral and neurochemical changes that are characteristic of cholinergic dysfunction. These models are pivotal for investigating the efficacy of potential antidementia drugs. researchgate.net

Assessment of Cognitive Performance in Scopolamine N-oxide Hydrobromide-Treated Animal Models

A variety of behavioral tests are employed to assess the cognitive performance of animals treated with this compound. These tests are designed to evaluate different aspects of memory and learning.

Commonly used behavioral paradigms include:

Y-maze and T-maze: These tests are used to assess spatial working memory based on the natural tendency of rodents to explore novel environments. nih.govresearchgate.net A decrease in spontaneous alternations in the Y-maze is indicative of memory impairment. researchgate.net

Novel Object Recognition (NOR) Test: This test evaluates recognition memory. A reduced preference for a novel object over a familiar one suggests deficits in this cognitive domain. nih.govmdpi.com

Morris Water Maze (MWM): This is a widely used test for spatial learning and memory. nih.gov Scopolamine-treated animals typically show longer latencies to find the hidden platform.

Passive Avoidance Test: This test assesses associative memory and learning. nih.gov

Radial Arm Maze (RAM): This maze is used to evaluate both working and reference memory. mdpi.com

Studies consistently demonstrate that administration of scopolamine significantly impairs performance in these tasks, confirming the induction of cognitive deficits. nih.govresearchgate.netmdpi.comnih.gov

Neurochemical Alterations in Animal Brain Regions Following Administration

Administration of this compound induces significant neurochemical changes in the brains of animal models. A primary effect is the disruption of the cholinergic system. This is often characterized by an increase in the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine (B1216132). nih.gov This leads to a decrease in the availability of acetylcholine in the synaptic cleft, thereby impairing cholinergic signaling. nih.gov

Furthermore, scopolamine administration has been linked to increased oxidative stress in the brain. nih.gov This is evidenced by elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the levels of endogenous antioxidants such as glutathione (B108866) and catalase. nih.govresearchgate.net Research has also indicated that scopolamine can lead to a decline in the levels of monoamines. nih.gov In some models, scopolamine treatment has been shown to modulate the levels of other receptor systems involved in memory, including nicotinic and NMDA receptors. plos.org

Neurochemical MarkerEffect of Scopolamine AdministrationBrain RegionReference
Acetylcholinesterase (AChE)Increased activityBrain, Hippocampus nih.govmdpi.com
Acetylcholine (ACh)Decreased levelsBrain nih.gov
Malondialdehyde (MDA)Increased levelsBrain, Hippocampus nih.govresearchgate.net
Glutathione (GSH)Decreased levelsBrain nih.gov
Catalase (CAT)Decreased activityBrain nih.gov
MonoaminesDecreased levelsBrain nih.gov
Muscarinic M1 ReceptorIncreased levelsHippocampus plos.org
Nicotinic Receptor α7Increased levelsHippocampus plos.org
NMDA Receptor Subunit NR1Increased levelsHippocampus plos.org

Histopathological and Cellular Changes in Pre-clinical Brain Models

Histopathological examinations of brain tissue from scopolamine-treated animals reveal cellular alterations, particularly in regions critical for memory, such as the hippocampus. Studies have reported neuronal damage and loss in the CA1, CA3, and dentate gyrus (DG) subfields of the hippocampus following scopolamine administration. researchgate.net This can manifest as shrunken neuronal cells and other degenerative changes. researchgate.net These findings suggest that the cognitive deficits induced by scopolamine are associated with underlying structural damage in the brain. researchgate.net

Role as a Pharmacological Probe in Neurobiological Research

Beyond its use in creating models of cognitive impairment, this compound serves as a valuable pharmacological probe to investigate the roles of the cholinergic system in various neurobiological processes. Its ability to selectively block muscarinic receptors allows researchers to dissect the specific contributions of this neurotransmitter system to functions like attention, sensory discrimination, and locomotor activity. nih.gov

By observing the behavioral and physiological effects of scopolamine administration, scientists can gain insights into the intricate workings of cholinergic pathways in both normal and pathological states. nih.gov For instance, studies have used scopolamine to explore the involvement of central cholinergic systems in modulating responses to aversive stimuli. nih.gov

Investigations into Peripheral Cholinergic System Modulation

While the central effects of scopolamine are the primary focus in cognitive research, its N-oxide hydrobromide derivative also offers a tool to study the peripheral cholinergic system. Although this compound is a quaternary ammonium (B1175870) compound and is expected to have limited ability to cross the blood-brain barrier compared to scopolamine hydrobromide, it can still be used to investigate peripheral cholinergic mechanisms. nih.gov

Advanced Analytical Methodologies for Scopolamine N Oxide Hydrobromide Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Scopolamine (B1681570) N-oxide hydrobromide, providing reliable separation and quantification. The development of a robust HPLC method is critical for assessing the purity of research-grade samples and reference standards. sigmaaldrich.com

Method development often involves a reversed-phase approach, which is effective for separating scopolamine and its related substances. researchgate.netresearchgate.net The process begins with the selection of an appropriate stationary phase, such as a C18 or octylsilyl silica (B1680970) gel column. researchgate.netnih.gov The mobile phase composition is then optimized to achieve the best separation. A typical mobile phase might consist of an aqueous buffer (e.g., sodium phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Adjusting the pH of the buffer and the ratio of the organic modifier to the aqueous phase is crucial for "selectivity tuning" to resolve the main compound from any impurities. researchgate.netchromatographyonline.com

A study focused on scopolamine hydrobromide utilized an Agela Durashell RP-C18 column (4.6 mm x 250 mm, 5 µm) with a mobile phase of acetonitrile and a sodium phosphate buffer solution. nih.gov Another method successfully separated scopolamine from its impurities using an Inertsil ODS-3V column with a phosphate buffer (pH 5.5) and a mixture of acetonitrile and methanol as the organic modifier. researchgate.net

Validation of the developed HPLC method is performed according to International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netnih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. nih.gov

Linearity: The method demonstrates a linear relationship between the detector response and the concentration of the analyte over a specified range. For scopolamine hydrobromide, good linearity (r = 0.9993) has been demonstrated in a concentration range of 0.02121-1.0605 µg. nih.gov

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, with average recoveries for scopolamine hydrobromide reported at 101.9%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

The following table summarizes typical chromatographic conditions and validation results for HPLC analysis of scopolamine compounds.

Table 1: Example HPLC Method Parameters and Validation Data for Scopolamine Analysis

Parameter Conditions / Results Source(s)
Column Agela Durashell RP-C18 (4.6 mm x 250 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile : Sodium Phosphate Buffer (pH 6.0) (30:70) nih.gov
Flow Rate 0.9 mL/min nih.gov
Detection UV at 207 nm nih.gov
Column Temp. 25 °C nih.gov
Linearity Range 0.02121 - 1.0605 µg nih.gov
Correlation Coeff. (r) 0.9993 nih.gov

| Accuracy (Recovery) | 101.9% (n=6) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

For the quantification of Scopolamine N-oxide and its parent compound, scopolamine, in biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov This technique is essential for pharmacokinetic studies. nih.govpensoft.net

Sample preparation is a critical first step to remove interfering substances from the biological matrix. Common techniques include protein precipitation with acetonitrile or liquid-liquid extraction (LLE). nih.govpensoft.netnih.gov An internal standard (IS), such as a deuterated version of the analyte ([¹³C, ²H₃]-Scopolamine), is added to the sample to ensure accuracy and precision. pensoft.netresearchgate.net

Chromatographic separation is typically achieved on a C18 or a cyano-bonded phase column. nih.govpensoft.netnih.gov The mobile phase often consists of an aqueous component with a modifier like formic acid or ammonium format, and an organic component such as methanol or acetonitrile. nih.govresearchgate.net Gradient or isocratic elution can be used to separate the analyte from matrix components in a short run time. nih.govresearchgate.net

The detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. nih.gov Quantification is achieved by Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For scopolamine, a common transition is m/z 304/138. pensoft.netresearchgate.netpensoft.net

The method is fully validated according to regulatory guidelines (e.g., FDA and EMA). pensoft.net A sensitive LC-MS/MS method for scopolamine in human plasma was validated over a concentration range of 3.03–315.76 pg/mL, with a correlation coefficient (r²) of 0.999. pensoft.netpensoft.net The intra-day and inter-day precision was found to be in the range of 1.28–10.46%, and the accuracy was between 96.89–110.53%. pensoft.netpensoft.net The recovery of scopolamine from plasma was reported to be 78.63%. pensoft.net

Table 2: Example LC-MS/MS Method Parameters for Scopolamine Quantification in Human Plasma

Parameter Conditions / Values Source(s)
Sample Prep Liquid-Liquid Extraction pensoft.net
Column Cyano bonded phase (150 x 4.6 mm, 5 µm) pensoft.net
Mobile Phase Ammonium format buffer : Methanol (60:40) pensoft.netresearchgate.net
Flow Rate 1.0 mL/min pensoft.net
Ionization ESI Positive Mode nih.gov
Detection Multiple Reaction Monitoring (MRM) researchgate.net
MRM Transition Scopolamine: m/z 304/138; IS: m/z 308/142 pensoft.netresearchgate.net
Linearity Range 3.03 - 315.76 pg/mL pensoft.net
Accuracy 96.89 - 110.53% pensoft.net

| Precision (%RSD) | 1.28 - 10.46% | pensoft.net |

Spectroscopic Techniques for Research-Grade Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the fundamental characterization and purity assessment of research-grade Scopolamine N-oxide hydrobromide. These methods provide information about the compound's chemical structure and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the closely related scopolamine hydrobromide shows characteristic absorption bands that can be used for identification. nist.gov While a specific spectrum for the N-oxide hydrobromide is not widely published, it would be expected to show characteristic peaks for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, the C-O-C ether linkages within the epoxide and tropane (B1204802) rings, and changes in the region associated with the N-methyl group due to the N-oxide formation. nist.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy is useful for quantitative analysis and for detecting the presence of chromophores. The phenyl group in the tropic acid moiety of scopolamine provides a characteristic UV absorbance, which is often used for detection in HPLC analysis at wavelengths around 210-225 nm. researchgate.net202.121.224

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule, confirming its identity and structure. It is a powerful tool for structural elucidation and for identifying and quantifying impurities.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. clearsynth.com The fragmentation pattern observed in MS/MS experiments can further help in structural confirmation. nih.gov

Purity assessment of reference standards often combines chromatographic methods with spectroscopic analysis. For instance, a primary reference substance of this compound is certified for its absolute purity by considering chromatographic purity (via HPLC), water content, residual solvents, and inorganic impurities. phytolab.com

Table 3: Spectroscopic Data for Scopolamine and Related Compounds

Technique Compound Key Observations Source(s)
IR Spectroscopy Scopolamine Hydrobromide Provides characteristic spectrum for functional group identification. nist.gov
UV Detection Scopolamine Absorbance typically measured at 207-225 nm for HPLC detection. nih.gov202.121.224
Mass Spectrometry Scopolamine Precursor ion m/z 304 in positive ion mode. researchgate.net

| Colorimetry | Indicine N-oxide | A related N-oxide compound can be derivatized to produce color for quantification at 566 nm. | nih.gov |

Stability-Indicating Assays for Research Formulation Longevity

Stability-indicating assays are crucial for determining the shelf-life of a drug substance or product by demonstrating that the analytical method can accurately measure the active ingredient without interference from its degradation products. chromatographyonline.com The development of such a method for this compound involves forced degradation studies. nih.gov

In these studies, the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govresearchgate.net For example, a study on the related compound hyoscine N-butyl bromide showed extensive decomposition under base hydrolytic conditions and moderate degradation under oxidative stress from hydrogen peroxide. researchgate.net Another study on a scopolamine hydrobromide nasal solution found it to be stable for at least 42 days at room temperature. researchgate.net

The stressed samples are then analyzed, typically by HPLC, to separate the intact drug from any formed degradation products. chromatographyonline.com The goal is to develop a chromatographic method that resolves all significant degradants from the parent peak and from each other. f1000research.com A diode-array detector (DAD) is often used to check for peak purity and to help in the characterization of new peaks. nih.gov

Once the degradation products are separated, LC-MS is often employed to identify their structures. researchgate.net For instance, a degradation study on S-carboxymethyl-L-cysteine identified a degradation product as 5-oxo-thiomorpholine-3-carboxylic acid using mass spectrometry. nih.gov

The validated stability-indicating method is then used in long-term stability studies under various storage conditions to monitor the purity and concentration of this compound over time. nih.gov This ensures that any research formulation maintains its integrity throughout its intended period of use.

Structure Activity Relationship Sar Studies and Structure Metabolism Relationships Smr

Influence of N-oxide Moiety on Muscarinic Receptor Interaction and Binding Kinetics

The primary mechanism of action of scopolamine (B1681570) and its derivatives is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. drugbank.comnih.gov The addition of an N-oxide group to the tertiary amine of the scopolamine molecule creates a quaternary ammonium-like center, which is expected to influence its binding affinity and kinetics at these receptors.

While direct comparative studies detailing the binding kinetics of scopolamine versus scopolamine N-oxide are not extensively available in recent literature, early research provides some insights. A 1981 study investigated the affinities of the protonated and non-protonated forms of hyoscine (scopolamine) and hyoscine N-oxide for muscarinic receptors in the guinea-pig ileum. Such studies are crucial for understanding how the electronic and steric changes introduced by the N-oxide group affect receptor interaction. It is generally understood that the N-oxide form can be reduced in vivo back to the tertiary amine, which could act as a prodrug.

The N-oxide moiety, being more polar than the tertiary amine, could alter the way the molecule fits into the binding pocket of the muscarinic receptor subtypes (M1-M5). drugbank.com The binding of scopolamine itself is non-selective across these subtypes. drugbank.com The "kinked" structure of scopolamine, arising from the tetrahedral carbon in the tropane (B1204802) ring, is a known determinant of its binding characteristics. The addition of the oxygen atom in the N-oxide could further modify this three-dimensional shape and its electrostatic interactions with the receptor.

Table 1: Putative Influence of N-oxide Moiety on Muscarinic Receptor Interaction

Structural FeatureParent Compound (Scopolamine)N-oxide Derivative (Scopolamine N-oxide)Postulated Influence on Receptor Binding
Nitrogen Moiety Tertiary AmineN-oxide (quaternary-like)Increased polarity may alter binding affinity and selectivity.
Charge Protonated at physiological pHPermanent partial positive chargeMay favor interactions with anionic sites in the receptor binding pocket.
Solubility Moderately solubleHigher water solubilityCould affect partitioning into the lipid bilayer where the receptor is located.
3D Conformation "Kinked" structurePotential alteration of the tropane ring conformationMay impact the precise fit into the muscarinic receptor binding site.

This table is based on general chemical principles and may not reflect the results of specific experimental studies.

Stereoisomeric Effects on Pharmacological Activity in Research Models

Stereoisomerism plays a critical role in the pharmacological activity of tropane alkaloids. For instance, the pharmacological activity of atropine (B194438) is almost exclusively due to the (-)-hyoscyamine isomer. Similarly, the stereochemistry of scopolamine is crucial for its activity. Scopolamine N-oxide also possesses multiple chiral centers, leading to the potential for different stereoisomers.

Table 2: Chirality of Scopolamine N-oxide Hydrobromide

Chiral CenterDescriptionPotential for Different Isomers
Tropane Ring Carbons Multiple asymmetric carbons within the bicyclic structure.Yes
Tropic Acid Moiety An asymmetric carbon in the tropic acid side chain.Yes
Nitrogen Atom The nitrogen of the N-oxide can be a chiral center.Yes

This table outlines the potential sources of stereoisomerism in the scopolamine N-oxide molecule.

Correlation of Structural Modifications with Blood-Brain Barrier Permeation

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system effects. The BBB is a highly lipophilic barrier that restricts the passage of polar and charged molecules. frontiersin.org Scopolamine, being a tertiary amine, is sufficiently lipophilic to cross the BBB and exert its well-known central effects.

The conversion of the tertiary amine in scopolamine to an N-oxide introduces a permanent charge and increases the polarity of the molecule. This structural modification is expected to significantly hinder its ability to passively diffuse across the BBB. Research on a similar quaternary ammonium (B1175870) derivative, scopolamine methylbromide, has shown that it poorly crosses the BBB. nih.gov This strongly suggests that this compound would also exhibit reduced CNS penetration compared to scopolamine. This property could be advantageous in therapeutic applications where peripheral anticholinergic effects are desired without the central side effects.

Table 3: Predicted Blood-Brain Barrier Permeation

CompoundKey Structural FeatureCharge at Physiological pHPredicted BBB Permeation
Scopolamine Tertiary AminePartially protonated (in equilibrium)High
Scopolamine N-oxide N-oxidePermanent partial positive chargeLow
Scopolamine Methylbromide Quaternary AmmoniumPermanent positive chargeLow nih.gov

This table provides a comparative prediction of BBB permeation based on structural features.

Characterization of Metabolism-Related SAR and SMR

The metabolism of scopolamine primarily occurs in the liver and involves enzymes from the cytochrome P450 family, particularly CYP3A4, as well as conjugation reactions. webmd.comhhs.gov The main metabolic pathways for scopolamine include N-demethylation, hydroxylation, and glucuronide conjugation. webmd.comhhs.gov

The introduction of the N-oxide moiety in this compound alters its metabolic profile. N-oxides can be metabolites of tertiary amine drugs, and they can also be subject to further metabolism. Research in rats has identified hydroxyscopolamine N-oxide as a metabolite of scopolamine, indicating that N-oxidation is a metabolic pathway for the parent drug. researchgate.net

Furthermore, the N-oxide itself can undergo conjugation reactions, such as glucuronidation, leading to its elimination. The polarity of the N-oxide group would likely facilitate its renal excretion.

Table 4: Known and Potential Metabolic Pathways

CompoundMetabolic PathwayKey Enzymes/ReactionsResulting Metabolites
Scopolamine N-demethylationCYP3A4Norscopolamine
HydroxylationCYP P450Hydroxyscopolamine
N-oxidationCYP P450Scopolamine N-oxide
ConjugationUGTsScopolamine glucuronide
Scopolamine N-oxide ReductionCytochrome P450 reductasesScopolamine
HydroxylationCYP P450Hydroxyscopolamine N-oxide researchgate.net
ConjugationUGTsScopolamine N-oxide glucuronide (putative)

This table summarizes the known metabolic pathways for scopolamine and the potential pathways for its N-oxide derivative based on available literature.

Theoretical Frameworks and Future Research Directions

Computational Chemistry and Molecular Modeling Approaches (e.g., Docking, Dynamics)

Computational chemistry and molecular modeling provide powerful theoretical frameworks for understanding the behavior of Scopolamine (B1681570) N-oxide at the molecular level. These approaches are crucial for predicting interactions with biological targets and elucidating structure-function relationships before engaging in more resource-intensive laboratory experiments.

Molecular Docking: This technique is instrumental in predicting how a ligand, such as a scopolamine derivative, fits into the binding site of a receptor. For instance, molecular docking has been employed to study the interaction of scopolamine analogues with the M1 muscarinic acetylcholine (B1216132) receptor (M1R). acs.org Such studies can reveal critical molecular interactions, such as those involving specific amino acid residues within the receptor's binding pocket. acs.orgmdpi.com For example, docking of the scopolamine derivative S-3a into the M1R binding pocket (PDB ID: 5CXV) helps visualize how the compound settles within the active site, informing on its potential antagonistic activity. acs.org These computational predictions can guide the rational design of new derivatives with altered binding affinities or selectivities.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.compsu.edupsu.edu Simulations can predict the stability of binding modes, conformational changes in the receptor upon ligand binding, and the energetics of the interaction. For related compounds like N-methyl scopolamine, MD snapshots have been used to analyze predicted binding modes to muscarinic receptors, providing a more nuanced understanding of the interaction dynamics. researchgate.net The application of MD simulations to Scopolamine N-oxide hydrobromide could further clarify its mechanism of action and differentiate its binding kinetics from its parent compound, scopolamine.

Computational studies on various amine N-oxides have established a theoretical basis for understanding properties like N-O bond dissociation energies, which can differ significantly from other amine oxides and influence the molecule's stability and reactivity. nih.gov

Below is a table of computed chemical properties for Scopolamine N-oxide.

PropertyValueSource
IUPAC Name[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoatePubChem nih.gov
Molecular FormulaC17H21NO5PubChem nih.gov
Molecular Weight319.4 g/mol PubChem nih.gov
Monoisotopic Mass319.14197277 DaPubChem nih.gov
XLogP3-AA0.8PubChem nih.gov

Design and Development of Novel Scopolamine N-oxide Derivatives as Research Tools

The strategic design and synthesis of novel derivatives are pivotal for developing highly specific research tools to probe biological systems. Based on the core structure of scopolamine and its N-oxide, new analogues are being developed to enhance desired activities, improve safety profiles, or elucidate structure-activity relationships (SAR).

A primary motivation for designing new derivatives is to modulate interaction with specific receptor subtypes. For example, research has focused on creating scopolamine analogues with potential as rapid-acting antidepressants by modifying the parent structure. acs.org This work involves synthesizing a series of fluorine-containing scopolamine analogues and evaluating their efficacy and cytotoxicity. acs.orgfigshare.com The design process often retains key structural motifs, such as the epoxide bridge found in scopolamine, which is known to enhance central nervous system effects. acs.org

Another avenue of development involves creating derivatives with altered enzymatic inhibition profiles. One study noted that among several synthesized scopolamine derivatives, Scopolamine N-oxide exhibited the maximum enzyme inhibition, highlighting its potential as a unique pharmacological tool. researchgate.net The development of such derivatives allows researchers to dissect the roles of specific enzymes in physiological and pathological processes. Derivatives of scopolamine have also long found application as antispasmodic drugs. semanticscholar.orgresearchgate.netmonash.edu

The synthesis of these novel compounds builds upon established chemical methods for modifying the scopolamine scaffold, providing a versatile platform for creating a diverse library of research tools. researchgate.net

Derivative TypeResearch GoalKey Finding/Application
Fluorine-Containing AnaloguesDevelop novel antidepressantsIdentification of derivatives with minimal toxicity and potential antidepressant effects in behavioral models. acs.org
N-oxide DerivativesEvaluate enzyme inhibitory potentialScopolamine N-oxide showed maximum inhibition compared to other tested derivatives. researchgate.net
General Scopolamine DerivativesAntispasmodic applicationsEstablished use in therapeutic contexts to reduce muscle spasms. monash.edu

Exploration in Emerging Pre-clinical Disease Models for Mechanistic Insights

Scopolamine is widely used to establish robust preclinical animal models of cognitive dysfunction, which are essential for investigating the mechanisms of neurological disorders like Alzheimer's disease (AD) and for testing potential therapeutics. researchgate.netmonash.eduresearchgate.net Scopolamine N-oxide, as a closely related compound, can be explored within these models to provide comparative mechanistic insights.

Rodent Models of Cognitive Impairment: The most common application is the scopolamine-induced amnesia model in rodents (mice and rats). researchgate.netnih.gov Administration of scopolamine, a muscarinic receptor antagonist, reliably induces deficits in learning and memory. researchgate.net These models are used to study the hallmarks of neurodegeneration, including:

Cholinergic Dysfunction: Scopolamine blocks muscarinic acetylcholine receptors, mimicking the cholinergic deficit seen in AD. researchgate.netmonash.edu

Amyloid-β Deposition: Chronic administration can lead to an increase in amyloid-β deposition, a key pathological feature of AD. researchgate.netmdpi.com

Oxidative Stress: The compound can provoke oxidative stress in the brain, contributing to neuronal damage. mdpi.commdpi.com

Receptor System Modulation: Scopolamine administration has been shown to modulate not only muscarinic M1 receptors but also nicotinic and NMDA receptor systems in the hippocampus, providing a complex model for studying receptor interplay in memory formation. nih.gov

Emerging Animal Models: Beyond traditional rodent models, zebrafish are gaining recognition as a valuable model for neuroscience research. mdpi.com Scopolamine has been successfully used to induce transient cognitive impairments in zebrafish, offering a high-throughput platform for screening potential cognitive-enhancing compounds. mdpi.com

These well-characterized disease models provide a fertile ground for exploring the specific effects of this compound. By comparing its effects to those of the parent compound, researchers can gain deeper mechanistic insights into the role of the N-oxide moiety in modulating cholinergic pathways and downstream neurodegenerative processes.

Animal ModelDisease ModeledKey Mechanistic Insights from Scopolamine Use
Rodents (Mice, Rats)Alzheimer's Disease, Cognitive Impairment, AmnesiaInduces cholinergic dysfunction, increases amyloid-β, provokes oxidative stress, modulates multiple receptor systems (muscarinic, nicotinic, NMDA). researchgate.netmdpi.comnih.govnih.gov
Zebrafish (Danio rerio)Amnesia, Cognitive ImpairmentProvides a high-throughput system for studying amnesic effects and screening for pharmacological reversal. mdpi.com

Advances in Analytical Techniques for Enhanced Research Throughput and Specificity

The accurate quantification of this compound in biological matrices is essential for preclinical research. Recent advances in analytical chemistry, particularly in mass spectrometry, have enabled the development of highly sensitive and specific methods for its detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for the quantification of scopolamine and its related compounds in biological samples like plasma and brain tissue. pensoft.netnih.govnih.gov These methods offer high selectivity and low limits of quantification, often in the picogram per milliliter (pg/mL) range. pensoft.net Key features of modern LC-MS/MS methods include:

Sample Preparation: Techniques range from simple protein precipitation with acetonitrile (B52724) to more selective liquid-liquid extraction or solid-phase extraction. pensoft.netnih.govnih.gov

Chromatography: Reversed-phase columns, such as C18, are commonly used with gradient elution to separate the analyte from endogenous matrix components. nih.govnih.gov

Detection: Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for maximum specificity. pensoft.netnih.gov

A significant challenge in the analysis of N-oxide metabolites is their potential instability, as they can revert to the parent drug under certain analytical conditions. researchgate.net Therefore, method development requires careful optimization of factors like pH and temperature to ensure accurate quantification. researchgate.net

Novel Sensor Technology: Beyond mass spectrometry, novel analytical platforms are being developed for rapid detection. One such innovation is an optical nanosensor fabricated with a nano-Dragendorff's reagent for the in-situ determination of scopolamine. nih.gov This technology shows a rapid and stable response, offering a linear range of detection suitable for real-time analysis in plant extracts and potentially other matrices. nih.gov

The table below summarizes typical parameters for LC-MS/MS analysis of scopolamine.

ParameterExample SpecificationSource(s)
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) pensoft.netnih.govnih.govpensoft.net
Sample Matrix Human Plasma, Rat Plasma, Rat Brain Homogenate pensoft.netnih.gov
Extraction Method Liquid-Liquid Extraction, Protein Precipitation pensoft.netnih.gov
Chromatographic Column Cyano bonded phase, ZORBAX Eclipse Plus C18 pensoft.netnih.gov
Mobile Phase Ammonium (B1175870) format buffer:methanol (B129727), Water with 0.1% formic acid:acetonitrile pensoft.netnih.gov
Ionization Mode Positive Ion Electrospray (ESI+) pensoft.netnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) pensoft.netnih.gov
Lower Limit of Quantification 3.03 pg/mL - 2 ng/mL nih.govpensoft.net

Integration of Omics Data in this compound Research (e.g., Proteomics in Animal Models)

The integration of "omics" technologies—such as proteomics and metabolomics—represents a powerful future direction for research involving this compound. These approaches allow for the unbiased, large-scale analysis of proteins and metabolites, offering a holistic view of the molecular changes induced by the compound in preclinical models.

Targeted vs. Untargeted Approaches: While much of the current research has focused on targeted analysis of specific molecules, the groundwork has been laid for broader omics studies. For example, studies on scopolamine-treated animals have measured changes in:

Specific Proteins: Western blot analyses have quantified changes in the expression of key receptors like M1, Nic7, and the NMDA subunit NR1 in the hippocampus. nih.gov Similarly, levels of enzymes like BACE-1, which is involved in amyloid-β production, have been measured. mdpi.com

Specific Metabolites: Research has investigated how scopolamine administration affects nitric oxide (NO)-related pathways by measuring levels of L-arginine and its derivatives in the cortex and hippocampus. nih.gov

Future Proteomics Research: Mass spectrometry-based proteomics can expand on these findings by globally quantifying thousands of proteins in animal tissues following treatment with Scopolamine N-oxide. mednexus.org This could identify entire pathways and protein networks that are dysregulated, providing novel mechanistic insights into its effects on neuroinflammation, apoptosis, oxidative stress, and synaptic plasticity. mednexus.org Proteomics applied to farm animal models of human disease is also an emerging area. madbarn.com

Future Metabolomics Research: Similarly, metabolomics can map the comprehensive metabolic fingerprint of Scopolamine N-oxide exposure. This could reveal alterations in energy metabolism, neurotransmitter synthesis, and lipid signaling that are not captured by targeted analyses.

By combining data from genomics, proteomics, and metabolomics, researchers can construct detailed models of the compound's mechanism of action. This multi-omics approach will be invaluable for identifying novel biomarkers of drug response and discovering new therapeutic targets in the context of neurological and other disorders.

Omics FieldCurrent Application in Scopolamine ModelsFuture Direction with Scopolamine N-oxide
Proteomics Targeted analysis of specific proteins and receptors (e.g., M1, BACE-1) via Western blot. mdpi.comnih.govUnbiased, global quantification of thousands of proteins in brain tissue to identify entire dysregulated pathways. mednexus.org
Metabolomics Targeted analysis of specific metabolite pathways (e.g., L-arginine/nitric oxide). nih.govComprehensive profiling of the metabolome to identify novel biomarkers and understand effects on global metabolism.

Q & A

Q. What are the established synthesis routes and structural characterization methods for Scopolamine N-oxide hydrobromide?

  • Methodological Answer : this compound is synthesized via oxidation of scopolamine using agents like hydrogen peroxide or potassium permanganate under controlled pH (4–5.5). Structural confirmation involves X-ray crystallography to resolve stereochemistry (axial/equatorial positioning of substituents) and spectroscopic techniques (FT-IR, NMR) to validate functional groups and epoxide bridge integrity . For purity assessment, HPLC with UV detection is employed, referencing retention time against USP standards .

Q. Which analytical techniques are validated for detecting this compound in complex matrices?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimized using QuEChERS extraction for plant or biological samples, with a LOQ of 0.1 ng/mL .
  • Surface-Enhanced Raman Spectroscopy (SERS) : Enables rapid detection in beverages and transgenic plant extracts with a sensitivity of 1 ppm .
  • Thin-Layer Chromatography (TLC)-ESI/MS : Validated for distinguishing Scopolamine N-oxide from norscopolamine in alkaloid mixtures .

Advanced Research Questions

Q. How to design preclinical studies to evaluate the anticholinergic efficacy of this compound?

  • Methodological Answer :
  • Animal Models : Use Swiss albino mice (20–25 g) or Wistar rats (130–160 g) acclimatized under controlled conditions (21°C, 45% humidity, 12-h light-dark cycle).
  • Dosing : Intraperitoneal (i.p.) administration at 2–20 mg/kg dissolved in saline, with toxicity thresholds established via LD50 assays .
  • Behavioral Assays : Open-field tests for locomotor activity, elevated plus maze for anxiety-like behavior, and Morris water maze for cognitive effects .

Q. How to resolve contradictions in pharmacological data, such as variable efficacy in toxin antagonism?

  • Methodological Answer : Conflicting results (e.g., Scopolamine N-oxide’s partial antagonism of tetrodotoxin vs. NaHCO3’s superior efficacy) require:
  • Dose-Response Curves : Compare ED50 values across compounds.
  • Mechanistic Studies : Use patch-clamp electrophysiology to assess ion channel modulation.
  • Synergy Testing : Evaluate combinatorial effects (e.g., Scopolamine N-oxide + NaHCO3) via isobolographic analysis .

Q. What quality control protocols ensure batch-to-batch consistency in this compound for pharmacological studies?

  • Methodological Answer :
  • Impurity Profiling : HPLC with relative retention time (RRT) thresholds (e.g., ≤0.05% for minor impurities) and response factor adjustments for scopolamine and butylscopolamine .
  • Stability Testing : Accelerated degradation studies under heat (40°C) and humidity (75% RH) to identify hydrolysis byproducts (e.g., tropic acid derivatives) .

Q. How does stereochemical configuration influence this compound’s biological activity?

  • Methodological Answer : The compound’s chair conformation (tropane ring) and axial ester orientation at C(13) dictate receptor binding. Computational docking (e.g., AutoDock Vina) to muscarinic M1 receptors (PDB ID: 5CXV) and comparative studies with enantiomers clarify stereospecificity. Epoxide ring strain (boat configuration) may enhance membrane permeability .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.